molecular formula C22H22O3 B12516818 (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one CAS No. 652991-03-2

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B12516818
CAS No.: 652991-03-2
M. Wt: 334.4 g/mol
InChI Key: HKLCIVWWLLYENC-YVNJGZBMSA-N
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Description

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[222]oct-5-en-2-one is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, including polymers and advanced composites, due to its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one involves its interaction with specific molecular targets. The phenylmethoxy groups and the bicyclic core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-en-2-one: A simpler analog without the phenylmethoxy groups.

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.

    2,5-Norbornadiene: A bicyclic compound with a different arrangement of double bonds.

Uniqueness

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[222]oct-5-en-2-one is unique due to its specific stereochemistry and the presence of phenylmethoxy groups

Properties

CAS No.

652991-03-2

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C22H22O3/c23-20-13-18-11-12-19(20)22(25-15-17-9-5-2-6-10-17)21(18)24-14-16-7-3-1-4-8-16/h1-12,18-19,21-22H,13-15H2/t18-,19+,21+,22+/m0/s1

InChI Key

HKLCIVWWLLYENC-YVNJGZBMSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H](C1=O)[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C2C=CC(C1=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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